Potent Human DHFR Inhibition: A 2300-Fold Selectivity Window Over Rat Thioredoxin Reductase
A derivative incorporating the thieno[3,2-c]pyridin-3-amine core exhibits potent inhibition of recombinant human dihydrofolate reductase (DHFR) with an IC50 of 2.60 nM [1]. This activity is highly selective, as the same compound shows >2,200-fold weaker inhibition against rat thioredoxin reductase 1 (IC50 = 5,900 nM) and >3,500-fold weaker inhibition in a separate assay (IC50 = 9,200 nM) [1]. This data establishes a target-specific profile, contrasting with pan-kinase inhibitors like staurosporine.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.60 nM |
| Comparator Or Baseline | Rat thioredoxin reductase 1: IC50 = 5,900 nM (Assay 1), IC50 = 9,200 nM (Assay 2) |
| Quantified Difference | 2,269-fold (Assay 1) and 3,538-fold (Assay 2) higher potency for DHFR |
| Conditions | Recombinant human DHFR; conversion of DHF to THF monitored by UV-Vis at 340 nm |
Why This Matters
This selectivity data is critical for medicinal chemists aiming to minimize off-target redox liabilities while targeting DHFR-dependent pathways in cancer or infectious disease.
- [1] BindingDB. BDBM50236320 (CHEMBL4091106): Affinity Data for DHFR and Thioredoxin Reductase. National University of Singapore. View Source
